Cas no 1133437-68-9 (1-benzyl-2-(nitromethyl)pyrrolidine)

1-benzyl-2-(nitromethyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 1-benzyl-2-(nitromethyl)pyrrolidine
- 1133437-68-9
- EN300-1864815
-
- インチ: 1S/C12H16N2O2/c15-14(16)10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
- InChIKey: OHPINYFITCTHCK-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](CC1CCCN1CC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 220.121177757g/mol
- どういたいしつりょう: 220.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 49.1Ų
1-benzyl-2-(nitromethyl)pyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1864815-0.25g |
1-benzyl-2-(nitromethyl)pyrrolidine |
1133437-68-9 | 0.25g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1864815-5.0g |
1-benzyl-2-(nitromethyl)pyrrolidine |
1133437-68-9 | 5g |
$2981.0 | 2023-06-01 | ||
Enamine | EN300-1864815-10g |
1-benzyl-2-(nitromethyl)pyrrolidine |
1133437-68-9 | 10g |
$4421.0 | 2023-09-18 | ||
Enamine | EN300-1864815-5g |
1-benzyl-2-(nitromethyl)pyrrolidine |
1133437-68-9 | 5g |
$2981.0 | 2023-09-18 | ||
Enamine | EN300-1864815-10.0g |
1-benzyl-2-(nitromethyl)pyrrolidine |
1133437-68-9 | 10g |
$4421.0 | 2023-06-01 | ||
Enamine | EN300-1864815-0.5g |
1-benzyl-2-(nitromethyl)pyrrolidine |
1133437-68-9 | 0.5g |
$987.0 | 2023-09-18 | ||
Enamine | EN300-1864815-2.5g |
1-benzyl-2-(nitromethyl)pyrrolidine |
1133437-68-9 | 2.5g |
$2014.0 | 2023-09-18 | ||
Enamine | EN300-1864815-0.05g |
1-benzyl-2-(nitromethyl)pyrrolidine |
1133437-68-9 | 0.05g |
$864.0 | 2023-09-18 | ||
Enamine | EN300-1864815-0.1g |
1-benzyl-2-(nitromethyl)pyrrolidine |
1133437-68-9 | 0.1g |
$904.0 | 2023-09-18 | ||
Enamine | EN300-1864815-1.0g |
1-benzyl-2-(nitromethyl)pyrrolidine |
1133437-68-9 | 1g |
$1029.0 | 2023-06-01 |
1-benzyl-2-(nitromethyl)pyrrolidine 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
1-benzyl-2-(nitromethyl)pyrrolidineに関する追加情報
1-Benzyl-2-(Nitromethyl)Pyrrolidine: A Comprehensive Overview
The compound with CAS No. 1133437-68-9, commonly referred to as 1-benzyl-2-(nitromethyl)pyrrolidine, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its pyrrolidine ring, which is a five-membered cyclic amine, substituted with a benzyl group at the 1-position and a nitromethyl group at the 2-position. The combination of these substituents imparts distinctive chemical and biological properties to the molecule, making it a subject of interest for researchers and industry professionals alike.
Recent studies have highlighted the potential of 1-benzyl-2-(nitromethyl)pyrrolidine as a precursor in the synthesis of bioactive compounds. Its structure serves as a versatile scaffold for further functionalization, enabling the creation of derivatives with enhanced pharmacological activity. For instance, researchers have explored the use of this compound in the development of novel anti-inflammatory agents and neuroprotective drugs. The nitromethyl group, in particular, has been shown to contribute to the compound's ability to modulate cellular signaling pathways, making it a promising candidate for drug discovery.
The synthesis of 1-benzyl-2-(nitromethyl)pyrrolidine involves a multi-step process that typically begins with the preparation of pyrrolidine derivatives. One common approach involves the nucleophilic substitution of an appropriately substituted bromide or chloride with an amine-containing benzyl group. The introduction of the nitromethyl group is often achieved through diazotization or other nitration techniques, depending on the desired regiochemistry. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.
From an analytical standpoint, 1-benzyl-2-(nitromethyl)pyrrolidine can be thoroughly characterized using modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These methods provide detailed insights into the compound's molecular structure, purity, and stability. For example, ¹H NMR spectroscopy can be used to confirm the presence of aromatic protons from the benzyl group and the methylene protons adjacent to the nitro group. Similarly, MS analysis can reveal fragmentation patterns that are indicative of the compound's functional groups.
In terms of applications, 1-benzyl-2-(nitromethyl)pyrrolidine has found utility in various areas beyond drug discovery. Its unique chemical properties make it suitable for use as an intermediate in organic synthesis, particularly in the construction of complex molecules with multiple stereocenters. Additionally, this compound has been investigated for its potential as a chiral catalyst in asymmetric synthesis reactions. Recent studies have demonstrated its ability to facilitate enantioselective reductions and oxidations, opening new avenues for asymmetric catalysis.
Looking ahead, the continued exploration of 1-benzyl-2-(nitromethyl)pyrrolidine is expected to yield further insights into its biological activity and synthetic potential. Collaborative efforts between academic researchers and industry scientists are likely to drive innovation in this area, leading to novel applications in medicine and materials science. As our understanding of this compound deepens, it is anticipated that its role as a key building block in organic chemistry will become even more prominent.
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